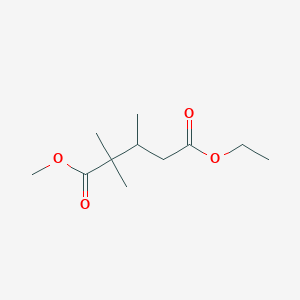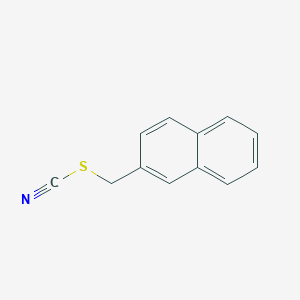![molecular formula C18H31NO B14320808 Phenol, 2-[(undecylamino)methyl]- CAS No. 109972-91-0](/img/structure/B14320808.png)
Phenol, 2-[(undecylamino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(undecylamino)methyl]- is an organic compound with the molecular formula C18H31NO It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by an undecylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(undecylamino)methyl]- typically involves the reaction of phenol with an undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of Phenol, 2-[(undecylamino)methyl]- may involve more advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(undecylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated phenols.
Applications De Recherche Scientifique
Phenol, 2-[(undecylamino)methyl]- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(undecylamino)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. The exact molecular targets and pathways involved may vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methyl-: A methyl-substituted derivative of phenol with different chemical properties and applications.
Phenol, 4-[(undecylamino)methyl]-:
Uniqueness
Phenol, 2-[(undecylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
109972-91-0 |
|---|---|
Formule moléculaire |
C18H31NO |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-[(undecylamino)methyl]phenol |
InChI |
InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-12-15-19-16-17-13-10-11-14-18(17)20/h10-11,13-14,19-20H,2-9,12,15-16H2,1H3 |
Clé InChI |
NMMORGRWVPEJKL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
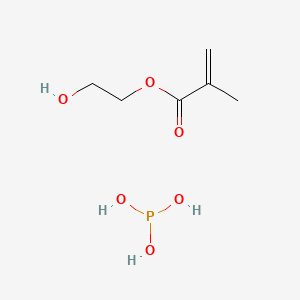

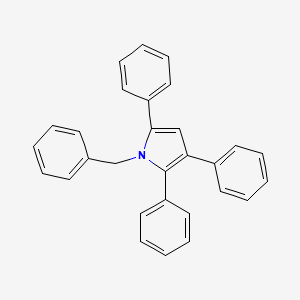
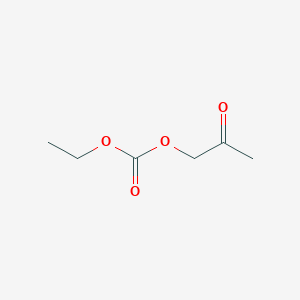


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)
